Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1704065-10-0
VCID: VC2748731
InChI: InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br
Molecular Formula: C18H25BrN2O3
Molecular Weight: 397.3 g/mol

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate

CAS No.: 1704065-10-0

Cat. No.: VC2748731

Molecular Formula: C18H25BrN2O3

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate - 1704065-10-0

Specification

CAS No. 1704065-10-0
Molecular Formula C18H25BrN2O3
Molecular Weight 397.3 g/mol
IUPAC Name tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3
Standard InChI Key ALERFCWTCWGZAU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Structural Features

tert-Butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate contains four key structural components that define its chemical behavior:

  • A piperazine heterocyclic ring (six-membered ring with two nitrogen atoms)

  • A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom of the piperazine

  • A propanoyl linking group connecting the second nitrogen atom to the aromatic portion

  • A 4-bromophenyl group with the bromine atom at the para position

Physical and Chemical Properties

The compound possesses the following physicochemical properties:

PropertyValue
CAS Number1704065-10-0
Molecular FormulaC₁₈H₂₅BrN₂O₃
Molecular Weight397.313 g/mol
Physical StateSolid
Storage Temperature2-8°C (Refrigerated)
Purity (Commercial)95%
MDL NumberMFCD28400204
SMILES NotationCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC1=CC=C(Br)C=C1

Source: Commercial product information

Related Structural Analogues

Understanding the properties and behavior of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate can be enhanced by examining structurally related compounds:

Comparison with Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate352437-09-3C₁₅H₂₁BrN₂O₂341.25Lacks propanoyl linker
tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate327030-39-7C₁₅H₂₁BrN₂O₂341.25Bromine at meta position, lacks propanoyl linker
tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate1017781-49-5C₁₉H₂₄BrNO₄410.30Contains piperidine instead of piperazine, additional ketone group

Source: Structure data compiled from multiple sources

The structural similarities among these compounds suggest comparable chemical reactivities, while the differences offer insights into potential variations in physical properties and biological activities.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H335: May cause respiratory irritation

Source: GHS classification data from similar compounds

SupplierCatalog NumberPurityPackage InformationPrice
ChemShuttle12720595%Various sizes$4,800.00
AmbeedListed but details not providedNot specifiedNot specifiedAvailable upon inquiry

Source: Commercial product listings

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